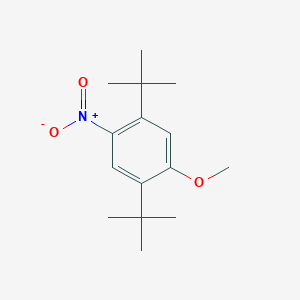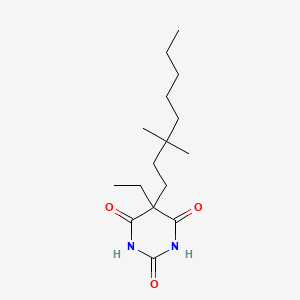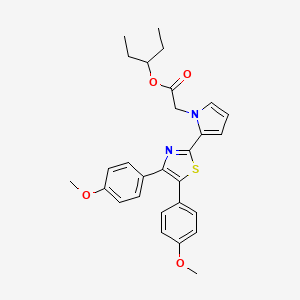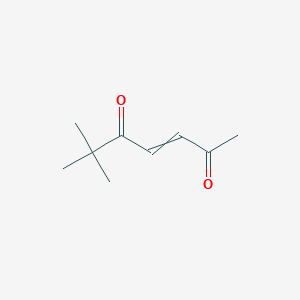![molecular formula C23H44OSn B14327199 Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane CAS No. 106308-29-6](/img/structure/B14327199.png)
Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane is an organotin compound known for its unique chemical structure and properties. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane typically involves the reaction of tributylstannane with octahydro-1H-4,7-methanoinden-5-yl methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified using standard techniques such as distillation or recrystallization .
化学反応の分析
Types of Reactions
Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The compound can undergo substitution reactions where the tributylstannane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield organotin oxides, while reduction may produce simpler organotin compounds .
科学的研究の応用
Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the production of polymers and other industrial materials.
作用機序
The mechanism of action of tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane involves its interaction with specific molecular targets and pathways. The compound can act as a radical initiator, facilitating various chemical reactions. It may also interact with biological molecules, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds to tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane include other organotin compounds such as:
- Tributyltin hydride
- Triphenyltin chloride
- Tetraethyltin
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity
特性
CAS番号 |
106308-29-6 |
|---|---|
分子式 |
C23H44OSn |
分子量 |
455.3 g/mol |
IUPAC名 |
tributyl(8-tricyclo[5.2.1.02,6]decanylmethoxy)stannane |
InChI |
InChI=1S/C11H17O.3C4H9.Sn/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10;3*1-3-4-2;/h7-11H,1-6H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChIキー |
FYZPMUZVEQUCKD-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)OCC1CC2CC1C3C2CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


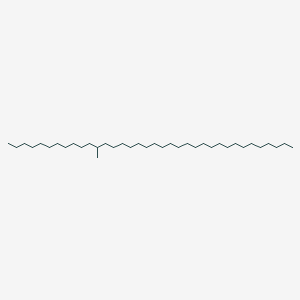
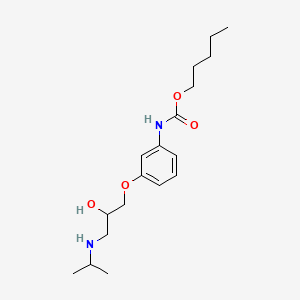

![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)
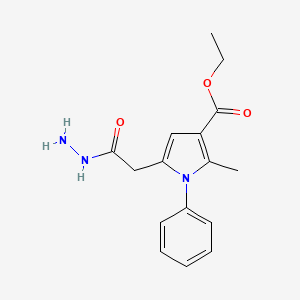

![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
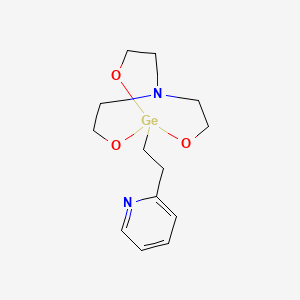
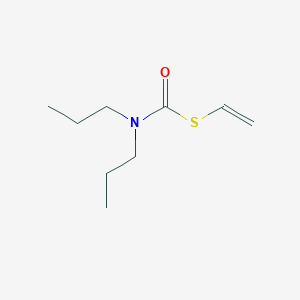
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
